molecular formula C15H14F2N2O B2569417 5-fluoro-N-[2-(4-fluorophenyl)ethyl]-3-methylpyridine-2-carboxamide CAS No. 2415623-57-1

5-fluoro-N-[2-(4-fluorophenyl)ethyl]-3-methylpyridine-2-carboxamide

Cat. No. B2569417
CAS RN: 2415623-57-1
M. Wt: 276.287
InChI Key: BQHRGEPDOCCYBI-UHFFFAOYSA-N
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Description

5-fluoro-N-[2-(4-fluorophenyl)ethyl]-3-methylpyridine-2-carboxamide is a chemical compound that belongs to the class of pyridine derivatives. It is a potent and selective inhibitor of the protein kinase C (PKC) enzyme. PKC is an essential enzyme that plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. The inhibition of PKC has been linked to the treatment of several diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

5-fluoro-N-[2-(4-fluorophenyl)ethyl]-3-methylpyridine-2-carboxamide acts as a potent and selective inhibitor of 5-fluoro-N-[2-(4-fluorophenyl)ethyl]-3-methylpyridine-2-carboxamide. 5-fluoro-N-[2-(4-fluorophenyl)ethyl]-3-methylpyridine-2-carboxamide is a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. The inhibition of 5-fluoro-N-[2-(4-fluorophenyl)ethyl]-3-methylpyridine-2-carboxamide by 5-fluoro-N-[2-(4-fluorophenyl)ethyl]-3-methylpyridine-2-carboxamide leads to the inhibition of downstream signaling pathways that are involved in the development and progression of cancer, inflammation, and neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-fluoro-N-[2-(4-fluorophenyl)ethyl]-3-methylpyridine-2-carboxamide have been extensively studied. The compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, the compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

5-fluoro-N-[2-(4-fluorophenyl)ethyl]-3-methylpyridine-2-carboxamide has several advantages for lab experiments. The compound is highly potent and selective for 5-fluoro-N-[2-(4-fluorophenyl)ethyl]-3-methylpyridine-2-carboxamide, making it an ideal tool for studying the role of 5-fluoro-N-[2-(4-fluorophenyl)ethyl]-3-methylpyridine-2-carboxamide in various cellular processes. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, the compound has some limitations, including its poor solubility in aqueous solutions, which can limit its use in some experimental settings.

Future Directions

There are several future directions for the research of 5-fluoro-N-[2-(4-fluorophenyl)ethyl]-3-methylpyridine-2-carboxamide. One potential direction is the development of novel 5-fluoro-N-[2-(4-fluorophenyl)ethyl]-3-methylpyridine-2-carboxamide inhibitors based on the structure of the compound. Another direction is the investigation of the compound's potential therapeutic applications in other diseases, such as cardiovascular diseases and diabetes. Additionally, further studies are needed to elucidate the precise mechanisms underlying the compound's anti-cancer, anti-inflammatory, and neuroprotective effects.

Synthesis Methods

The synthesis of 5-fluoro-N-[2-(4-fluorophenyl)ethyl]-3-methylpyridine-2-carboxamide involves the reaction of 3-methylpyridine-2-carboxylic acid with 4-fluorophenethylamine hydrochloride in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), followed by the addition of 5-fluoro-1-pentanoyl chloride. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

5-fluoro-N-[2-(4-fluorophenyl)ethyl]-3-methylpyridine-2-carboxamide has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit potent anti-cancer activity in various cancer cell lines, including breast, lung, colon, and prostate cancer. It has also been shown to have anti-inflammatory and neuroprotective effects in preclinical studies.

properties

IUPAC Name

5-fluoro-N-[2-(4-fluorophenyl)ethyl]-3-methylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O/c1-10-8-13(17)9-19-14(10)15(20)18-7-6-11-2-4-12(16)5-3-11/h2-5,8-9H,6-7H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQHRGEPDOCCYBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(=O)NCCC2=CC=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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